molecular formula C6H4ClNO3 B7967051 6-Chloro-4-hydroxynicotinic acid

6-Chloro-4-hydroxynicotinic acid

Cat. No.: B7967051
M. Wt: 173.55 g/mol
InChI Key: IFLVSTFTAIRQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-hydroxynicotinic acid is a useful research compound. Its molecular formula is C6H4ClNO3 and its molecular weight is 173.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Industrial Product Manufacturing : Hydroxynicotinic acids, including 6-Chloro-4-hydroxynicotinic acid, are utilized in the production of various industrial products. Their importance as model systems in the study of tautomerization of N-heterocyclic compounds is also significant (van Stipdonk et al., 2014).

  • Enzymatic Hydroxylation for Industrial Use : The compound can be produced through enzymatic hydroxylation, involving microorganisms like Pseudomonas, Bacillus, or Achromobacter. This process is crucial for maintaining specific concentrations and preventing product losses (Mizon, 1995).

  • Synthesis of Organotin Compounds : It plays a role in the synthesis of triorganotin compounds, which have applications in various fields including materials science (Gao et al., 2008).

  • Biodegradation Pathways : this compound is involved in biodegradation pathways, such as the transformation by specific Bradyrhizobiaceae strains, leading to its use in understanding microbial degradation processes (Shettigar et al., 2012).

  • Antitumor Properties : Certain compounds synthesized from this compound exhibit antitumor activities, making them of interest in medical research and potential cancer treatments (Gao et al., 2021).

  • Bacterial Degradation Research : Its role as an intermediate in bacterial degradation of nicotinic acid is crucial for understanding microbial pathways and potential biotechnological applications (Tinschert et al., 1997).

Properties

IUPAC Name

6-chloro-4-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-1-4(9)3(2-8-5)6(10)11/h1-2H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLVSTFTAIRQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.